molecular formula C5H6N2O2S B12448784 2-Thiazoleacetamide, 4,5-dihydro-4-oxo-

2-Thiazoleacetamide, 4,5-dihydro-4-oxo-

Cat. No.: B12448784
M. Wt: 158.18 g/mol
InChI Key: GWSGSQUEZPZMEY-UHFFFAOYSA-N
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Description

2-Thiazoleacetamide, 4,5-dihydro-4-oxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- typically involves the cyclization of thioamide with appropriate reagents. One classical method involves the Jacobsen cyclization of thioamide to form the thiazole ring . This reaction is carried out using aqueous potassium ferricyanide as an oxidant. Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate (K₂CO₃) .

Industrial Production Methods

Industrial production of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Thiazoleacetamide, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring, enhancing its biological activity .

Scientific Research Applications

2-Thiazoleacetamide, 4,5-dihydro-4-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazoleacetamide, 4,5-dihydro-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets within proteins contributes to its potency and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with similar structural features but lacking the acetamide group.

    Thiazolidine: A saturated analog of thiazole with a similar ring structure but different reactivity.

    Thiazolone: Contains a carbonyl group within the thiazole ring, similar to 2-Thiazoleacetamide, 4,5-dihydro-4-oxo-.

Uniqueness

2-Thiazoleacetamide, 4,5-dihydro-4-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H6N2O2S/c6-3(8)1-5-7-4(9)2-10-5/h1-2H2,(H2,6,8)

InChI Key

GWSGSQUEZPZMEY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(S1)CC(=O)N

Origin of Product

United States

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